Hexaethylene glycol phosphoramidite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

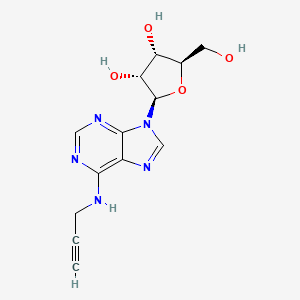

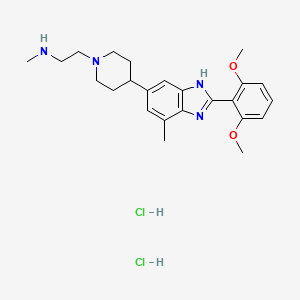

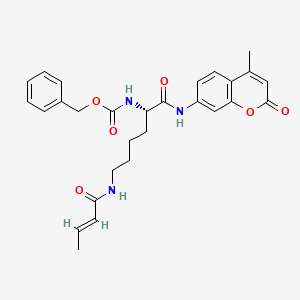

Hexaethylene glycol phosphoramidite is a chemical compound widely used in the synthesis of oligonucleotides. It serves as a spacer phosphoramidite, providing a long hydrophilic linker that is essential for various biochemical applications, including the synthesis of Scorpion-type quantitative polymerase chain reaction probes and the spacing of biotin from oligonucleotide strands .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexaethylene glycol phosphoramidite is synthesized through a multi-step process involving the reaction of hexaethylene glycol with phosphoramidite reagents. The typical synthetic route includes the following steps:

Activation of Hexaethylene Glycol: Hexaethylene glycol is first activated by reacting with a chlorophosphite reagent under anhydrous conditions.

Formation of Phosphoramidite: The activated hexaethylene glycol is then reacted with an amine, such as diisopropylamine, to form the phosphoramidite intermediate.

Purification: The crude product is purified using column chromatography to obtain the pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Hexaethylene glycol phosphoramidite primarily undergoes substitution reactions, where it reacts with nucleophiles to form phosphite triesters. These reactions are crucial in the synthesis of oligonucleotides.

Common Reagents and Conditions:

Reagents: Common reagents include chlorophosphite, diisopropylamine, and various nucleophiles.

Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group. Solvents such as dichloromethane or acetonitrile are commonly used.

Major Products: The major products of these reactions are oligonucleotide chains with hexaethylene glycol spacers, which are used in various biochemical assays and diagnostic tools .

Wissenschaftliche Forschungsanwendungen

Hexaethylene glycol phosphoramidite has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of modified oligonucleotides, which are essential for studying nucleic acid interactions and functions.

Biology: In molecular biology, it is employed in the synthesis of probes for quantitative polymerase chain reaction, enabling the detection and quantification of specific DNA sequences.

Medicine: this compound-modified oligonucleotides are used in diagnostic assays for detecting genetic mutations and infectious diseases.

Industry: It is utilized in the production of custom oligonucleotides for research and therapeutic purposes

Wirkmechanismus

The mechanism of action of hexaethylene glycol phosphoramidite involves its incorporation into oligonucleotide chains during synthesis. The compound acts as a linker, providing spatial separation between functional groups or labels and the oligonucleotide strand. This separation is crucial for the proper functioning of probes and other modified oligonucleotides in various assays. The hydrophilic nature of the hexaethylene glycol spacer enhances the solubility and stability of the modified oligonucleotides .

Vergleich Mit ähnlichen Verbindungen

Hexaethylene glycol phosphoramidite is unique due to its long hydrophilic linker, which distinguishes it from other phosphoramidite reagents. Similar compounds include:

Tetraethylene Glycol Phosphoramidite: Provides a shorter linker, which may be less effective in certain applications.

Octaethylene Glycol Phosphoramidite: Offers a longer linker but may be more challenging to synthesize and purify.

Spacer Phosphoramidite 18: Another commonly used spacer with similar properties but different chain lengths and hydrophilicity.

This compound stands out for its balance of length and hydrophilicity, making it highly versatile for a wide range of applications in oligonucleotide synthesis and modification.

Eigenschaften

Molekularformel |

C42H61N2O10P |

|---|---|

Molekulargewicht |

784.9 g/mol |

IUPAC-Name |

3-[2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C42H61N2O10P/c1-35(2)44(36(3)4)55(53-22-10-21-43)54-34-32-51-30-28-49-26-24-47-23-25-48-27-29-50-31-33-52-42(37-11-8-7-9-12-37,38-13-17-40(45-5)18-14-38)39-15-19-41(46-6)20-16-39/h7-9,11-20,35-36H,10,22-34H2,1-6H3 |

InChI-Schlüssel |

ZTCKUVQHKIMCLI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea](/img/structure/B10857244.png)

![N-[5-[3-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]propyl]-1,3,4-thiadiazol-2-yl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B10857258.png)

![2-[[5-Fluoro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzohydrazide](/img/structure/B10857261.png)

![(5E)-3-cyclohexyl-5-[[4-[2-hydroxyethyl(methyl)amino]phenyl]methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B10857266.png)

![3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[2-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[3-[2-(2-hydroxytetradecylamino)ethylamino]-3-oxopropyl]amino]ethyl]amino]-N-[2-(2-hydroxytetradecylamino)ethyl]propanamide](/img/structure/B10857302.png)

![4-hydroxy-3-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]chromen-2-one](/img/structure/B10857308.png)